molecular formula C21H21FN4O4S2 B6521246 N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 896280-01-6

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B6521246
CAS No.: 896280-01-6
M. Wt: 476.5 g/mol
InChI Key: OCVFJQIXMNFAAB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core. Key structural elements include:

  • A triazolo[3,2-b][1,3]thiazole bicyclic system, which enhances aromaticity and planarity.
  • A methyl group at position 6, influencing steric and electronic properties.
  • An ethyl linker connecting the triazolo-thiazole core to a 3,4-dimethoxybenzenesulfonamide group. The sulfonamide moiety introduces hydrogen-bonding capacity and acidity, while the dimethoxy group modulates solubility and electronic effects .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O4S2/c1-13-19(31-21-24-20(25-26(13)21)14-4-6-15(22)7-5-14)10-11-23-32(27,28)16-8-9-17(29-2)18(12-16)30-3/h4-9,12,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVFJQIXMNFAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. The compound integrates multiple heterocyclic structures and a sulfonamide functional group, contributing to its potential as a therapeutic agent. This article reviews the biological activity of this compound based on recent research findings.

Structural Overview

The compound features:

  • Triazole and Thiazole Moieties : These are known for their biological significance in drug development.
  • Sulfonamide Group : This functional group is associated with various pharmacological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In preclinical studies:

  • Mechanism of Action : The compound acts as an enzyme inhibitor by binding to specific targets through hydrogen bonding and hydrophobic interactions. This alters enzyme conformation and inhibits their activity.
  • Cell Lines Tested : It has shown potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have shown that it effectively inhibits a range of bacteria, including drug-resistant strains. For instance, it has demonstrated higher efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
  • Fungal Activity : The compound exhibits antifungal activity against species such as Aspergillus flavus and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antifungal agents .

Anti-inflammatory Effects

The sulfonamide structure contributes to anti-inflammatory properties:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation processes.
  • Research Findings : In vitro studies have indicated reductions in pro-inflammatory cytokines upon treatment with the compound.

Case Studies

Several studies have investigated the biological activities of related compounds with similar structural motifs:

Compound NameStructural FeaturesBiological ActivityReference
4-chloro-N-{2-[2-(phenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamideSimilar triazole-thiazole structureAntimicrobial
N-(thiazol-2-yl)-benzenesulfonamideContains thiazole moietyAnticancer
5-methyl-[1,3]thiazole derivativesVariations in methyl substitutionAntifungal

These case studies illustrate the diverse biological activities linked to structural variations within the triazole-thiazole framework.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, sulfonamides have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Research has demonstrated that N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Investigations into the antimicrobial efficacy of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of folate synthesis pathways in bacteria.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit carbonic anhydrase and other relevant enzymes involved in metabolic processes. This inhibition can lead to therapeutic applications in treating conditions such as glaucoma and edema.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies have indicated favorable absorption characteristics and moderate metabolic stability. The compound's lipophilic nature enhances its ability to cross biological membranes.

Toxicological Studies

Toxicity assessments have revealed that while the compound exhibits beneficial pharmacological effects, it is essential to evaluate its safety profile thoroughly. Preclinical studies are ongoing to determine the maximum tolerated dose and potential side effects.

Development of Novel Materials

In addition to its biological applications, this compound can serve as a precursor for synthesizing novel materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced electrical or optical properties.

Nanotechnology

The integration of this compound into nanomaterials has been explored for drug delivery systems. The ability to encapsulate drugs within nanoparticles functionalized with this sulfonamide can improve targeted delivery and reduce systemic side effects.

Case Studies

StudyObjectiveFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of carbonic anhydrase with a Ki value indicating strong binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Groups

Triazolo-Thiazole vs. 1,2,4-Triazole Derivatives
  • Compounds 7–9 (): These feature a non-fused 1,2,4-triazole-3-thione core. The thione group (C=S) exhibits IR absorption at 1247–1255 cm⁻¹, while NH stretches appear at 3278–3414 cm⁻¹ . Unlike the target compound, these lack a sulfonamide group but include phenylsulfonyl and difluorophenyl substituents.
Triazolo-Thiazole vs. Imidazo-Thiazole Derivatives
  • Compound in : Contains an imidazo[2,1-b][1,3]thiazole core with a pyridinyl-acetamide substituent. The imidazole ring introduces additional nitrogen atoms, altering electronic properties compared to the triazolo system in the target compound .

Substituent Effects

Compound Core Structure Key Substituents Functional Groups
Target Compound Triazolo[3,2-b]thiazole 4-fluorophenyl, methyl, ethyl-sulfonamide Sulfonamide, dimethoxy
Compounds 10–15 1,2,4-Triazole Phenylsulfonyl, 4-fluorophenyl, thioacetamide Thioether, ketone
726158-21-0 1,2,4-Triazole Bromophenyl, pyridinyl, thioacetamide Acetamide, sulfanyl
  • Fluorophenyl Groups : Present in both the target compound and derivatives. Fluorine enhances metabolic stability and membrane permeability via electronegativity and lipophilicity.
  • Sulfonamide vs. Acetamide : The target’s sulfonamide group (pKa ~1–2) is more acidic than acetamide derivatives (pKa ~15–17), influencing solubility and protein-binding interactions .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives (e.g., compounds 7–9) confirms cyclization, a feature likely shared with the target compound .
    • Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹ , distinct from the C=S bands (1247–1255 cm⁻¹) in thione derivatives .
  • NMR : The target’s 3,4-dimethoxybenzene group would exhibit distinct aromatic proton splits (δ 6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm), differing from acetamide protons (δ 2.1–2.5 ppm) in analogs .

Research Implications

  • Drug Design : Compared to acetamide analogs (e.g., 726158-21-0), the target’s sulfonamide may improve target selectivity due to stronger hydrogen-bonding interactions .

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